5-(Diethoxymethyl)oxazole

Vue d'ensemble

Description

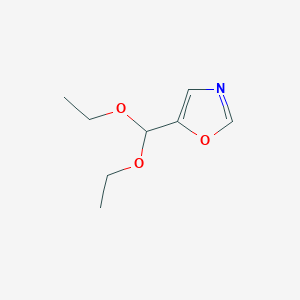

5-(Diethoxymethyl)oxazole is a heterocyclic organic compound with the molecular formula C8H13NO3. It features a five-membered ring containing both oxygen and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives, including 5-(diethoxymethyl)-oxazole, can be achieved through various methods. One common approach involves the cyclodehydration of appropriate aldehydes and amides. For instance, the Van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form oxazoles .

Industrial Production Methods

Industrial production of oxazole derivatives often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their stability and ease of separation from reaction mixtures, making them suitable for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Diethoxymethyl)oxazole undergoes various chemical reactions, including:

Electrophilic Substitution: The presence of electron-donating groups on the oxazole ring facilitates electrophilic substitution reactions.

Cycloaddition: The oxazole ring can participate in cycloaddition reactions, forming adducts with dienophiles.

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

Electrophiles: Such as halogens and sulfonyl chlorides for electrophilic substitution.

Dienophiles: For cycloaddition reactions.

Nucleophiles: Such as amines and thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated oxazoles, while cycloaddition can produce fused ring systems .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

5-(Diethoxymethyl)oxazole and its derivatives have been investigated for their anticancer properties. Research indicates that oxazole derivatives exhibit various biological activities, including significant anticancer effects. For instance, certain oxazole derivatives have shown potent activity against prostate and ovarian cancer cell lines, with IC50 values in the low micromolar range, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism by which oxazole derivatives exert their anticancer effects often involves the inhibition of specific kinases or pathways associated with cell proliferation and survival. For example, compounds targeting the ERK5 pathway have been highlighted for their role in cancer treatment . The optimization of such compounds has led to the development of selective inhibitors that demonstrate improved potency and pharmacokinetic profiles.

Case Study: ERK5 Inhibitors

A study focusing on the optimization of ERK5 inhibitors derived from oxazole scaffolds demonstrated that modifications in the chemical structure could enhance both potency and oral bioavailability. These findings suggest that this compound could be a promising scaffold for developing new anticancer agents .

Agricultural Applications

Pesticides and Herbicides

Oxazoles have been explored for their potential as agricultural chemicals, including pesticides and herbicides. Their structural properties allow them to interact with biological systems effectively, making them suitable candidates for developing agrochemicals that can manage pest populations while minimizing environmental impact .

Biopesticides

Research has indicated that certain oxazole derivatives possess antifungal and antibacterial properties, which can be harnessed in agricultural settings to protect crops from pathogens. The ability to modify oxazole structures to enhance efficacy makes them versatile tools in sustainable agriculture .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties. The incorporation of oxazole units into polymer backbones can impart unique thermal and mechanical properties, making them suitable for various applications ranging from coatings to high-performance materials .

Nanocomposites

Recent studies have explored the use of oxazole-containing compounds in nanocomposite materials. These materials can exhibit enhanced conductivity, strength, and thermal stability due to the synergistic effects of the organic components with inorganic fillers .

Data Tables

| Application Area | Specific Use | Example Compounds | Observed Effects |

|---|---|---|---|

| Medicinal Chemistry | Anticancer agents | Various oxazole derivatives | IC50 values < 1 µM against PC-3 cells |

| Agriculture | Pesticides | Oxazole-based formulations | Effective against fungal pathogens |

| Material Science | Polymer synthesis | Oxazole-modified polymers | Improved thermal stability |

Mécanisme D'action

The mechanism of action of oxazole, 5-(diethoxymethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methoxy-5-chlorobenzo[d]oxazole

- 2-Ethoxybenzo[d]oxazole

- 2-Ethoxy-5-chlorobenzo[d]oxazole

Uniqueness

5-(Diethoxymethyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .

Activité Biologique

5-(Diethoxymethyl)oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound features an oxazole ring, which is a five-membered aromatic heterocycle containing nitrogen and oxygen. The diethoxymethyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various oxazole derivatives reported that certain compounds demonstrated potent activity against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|---|

| This compound | Staphylococcus aureus | 10 |

| This compound | Escherichia coli | 15 |

| This compound | Candida albicans | 12 |

These results suggest that this compound may serve as a lead compound for the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored in various studies. In vitro assays have demonstrated that certain oxazole compounds can inhibit the proliferation of cancer cell lines, including colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa).

Table 2: Cytotoxicity of Oxazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 25 |

| This compound | HeLa | 30 |

The mechanism of action appears to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair processes in cancer cells. Molecular docking studies have supported these findings by indicating favorable binding interactions between the compound and the active site of topoisomerase.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition: Compounds like this compound can inhibit key enzymes involved in cellular processes, including topoisomerases.

- Nucleophilic Attack: The diethoxymethyl group can participate in nucleophilic substitutions, potentially leading to the formation of covalent bonds with target proteins.

- Modulation of Signaling Pathways: By altering redox states or interacting with receptors, the compound may influence various signaling pathways critical for cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy: A study conducted by Singh et al. synthesized a series of oxazole derivatives and tested their antimicrobial activity against common pathogens. Among these, this compound showed promising results against both Gram-positive and Gram-negative bacteria.

- Anticancer Research: In a comparative study on various oxazole derivatives, this compound was found to have comparable efficacy to established chemotherapeutic agents like cisplatin in inhibiting cancer cell growth.

Propriétés

IUPAC Name |

5-(diethoxymethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-10-8(11-4-2)7-5-9-6-12-7/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMACLJEBLOSGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CN=CO1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340743 | |

| Record name | Oxazole, 5-(diethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104336-01-8 | |

| Record name | Oxazole, 5-(diethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.